Benzimidazole is a heterocyclic aromatic organic compound consisting of the fusion of benzene and imidazole. Benzimidazole derivatives represent a large family of compounds with diverse structures and biological activities, playing a significant role in scientific research, particularly in medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
(4-(1H-Imidazol-2-yl)phenyl)methanamine, also known as 4-(1H-imidazol-2-yl)phenylmethanamine, is an organic compound characterized by a phenyl group attached to a methanamine group, with an imidazole ring incorporated into the structure. The molecular formula for this compound is , and it is noted for its potential biological activities, particularly in medicinal chemistry.
This compound falls under the classification of heterocyclic amines due to the presence of the imidazole ring. It is commonly synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have shown promise in various biological applications, including antimicrobial and anticancer activities.
The synthesis of (4-(1H-imidazol-2-yl)phenyl)methanamine can be achieved through several methods. A prevalent approach involves the reaction of 4-bromobenzylamine with imidazole or its derivatives under basic conditions.
The molecular structure of (4-(1H-imidazol-2-yl)phenyl)methanamine features:
(4-(1H-Imidazol-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
The reactions often require specific conditions such as controlled temperatures and pH levels, with solvents like ethanol or dichloromethane being commonly used.
The mechanism of action for (4-(1H-imidazol-2-yl)phenyl)methanamine involves its interaction with biological targets, primarily enzymes and receptors. The imidazole ring can interact with heme-containing enzymes and other molecular targets, which may lead to modulation of their activity.
Research has indicated that compounds similar to (4-(1H-imidazol-2-yl)phenyl)methanamine exhibit agonistic properties towards certain receptors, such as somatostatin receptor 3, influencing various physiological processes .
Relevant data regarding these properties can be found in chemical databases and literature focusing on organic compounds.
(4-(1H-Imidazol-2-yl)phenyl)methanamine has several scientific uses:
The ongoing research into this compound highlights its versatility and potential in various fields of science and technology.
The emergence of (4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS: 2248336-12-9) as a privileged scaffold in medicinal chemistry is rooted in early 21st-century efforts to develop non-peptidic agonists targeting G-protein-coupled receptors (GPCRs). This compound’s structural core was first identified during systematic explorations of imidazole-based heterocycles as bioisosteric replacements for peptide motifs, which faced challenges like metabolic instability and poor bioavailability. A landmark 2015 study disclosed substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as potent somatostatin receptor 3 (SSTR3) agonists, with compound 5c achieving an EC₅₀ of 5.2 nM and molecular weight of 359 g/mol [1] [3]. This represented a paradigm shift, demonstrating that low-molecular-weight non-peptidic molecules could mimic endogenous peptide ligands.
The formal registration of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride (CAS: 2248336-12-9) in chemical databases around 2018–2019 marked its transition from a synthetic intermediate to a targeted pharmacophore [4]. Subsequent diversification exploited the methanamine moiety for derivatization, yielding compounds like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0), an intermediate for δ-opioid antagonists/μ-opioid agonists investigated for diarrhea-predominant irritable bowel syndrome (IBS-d) [6].
Table 1: Key Non-Peptidic Agonists Derived from (4-(1H-Imidazol-2-yl)phenyl)methanamine Scaffold
Compound | Biological Target | Activity | Significance |
---|---|---|---|
5c [1] | SSTR3 | EC₅₀ = 5.2 nM | First nanomolar SSTR3 non-peptidic agonist |
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine [6] | δ/μ-opioid receptors | Lead for IBS-d therapy | Demonstrated scaffold versatility beyond peptidomimetics |
HPCAR-28 [5] | HIV-1 integrase | IC₅₀ < 100 nM | Validated metal-binding capacity of imidazole core |
The molecular architecture of (4-(1H-Imidazol-2-yl)phenyl)methanamine integrates three pharmacologically critical elements:
Structure-activity relationship (SAR) studies highlight the scaffold’s tolerance for strategic modifications:
Table 2: Impact of Structural Modifications on Biological Activity
Modification Site | Chemical Change | Target | Activity Shift |
---|---|---|---|
Phenyl ortho-position [2] | 2-OH | IDO | IC₅₀: 48 µM → 4.8 µM (10-fold ↑) |
Phenyl meta-position [2] | 3-SH | IDO | IC₅₀: 48 µM → 7.6 µM (6.3-fold ↑) |
Imidazole N3 [2] [7] | N-benzyl | IDO/VAP-1 | Retains low µM activity vs. N1-alkylated (inactive) |
Methanamine extension [10] | Oxadiazole conjugation | EGFR | IC₅₀: ~100 nM (vs. µM for parent) |
This scaffold’s adaptability is further evidenced in anticancer, antiviral, and antifungal contexts. For example, chalcone derivatives incorporating 4-(1H-imidazol-1-yl)phenyl groups exhibit potent activity against Aspergillus fumigatus by disrupting fungal membrane integrity . Similarly, 3-hydroxy-pyran-4-one (HP) hybrids like HPCAR-28 leverage the imidazole’s metal-coordination to inhibit HIV integrase at nanomolar levels [5]. The structural plasticity of (4-(1H-Imidazol-2-yl)phenyl)methanamine thus positions it as a versatile framework for addressing diverse therapeutic targets through rational design.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7